

Application Notes and Protocols for NIR-797-Isothiocyanate Conjugation Reactions

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Compound of Interest

Compound Name: NIR-797-isothiocyanate

Cat. No.: B1146953

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These application notes provide detailed protocols and buffer conditions for the successful conjugation of **NIR-797-isothiocyanate** to proteins and other biomolecules. **NIR-797-isothiocyanate** is a near-infrared fluorescent dye that is commonly used for labeling proteins, particularly antibodies, for in vivo imaging and other fluorescence-based assays. The isothiocyanate group reacts with primary amine groups present on the target biomolecule to form a stable thiourea linkage.

Core Principles of NIR-797-Isothiocyanate Conjugation

The efficiency of the conjugation reaction is critically dependent on several factors, including pH, buffer composition, dye-to-protein ratio, and reaction time. Understanding these parameters is key to achieving optimal and reproducible labeling. The isothiocyanate group of **NIR-797-isothiocyanate** reacts with unprotonated primary amines, such as the ϵ -amino group of lysine residues and the N-terminal α -amino group of proteins. Therefore, maintaining an alkaline pH is crucial for the reaction to proceed efficiently.

Optimal Buffer Conditions

The choice of buffer and its pH are paramount for a successful conjugation reaction. Amine-containing buffers such as Tris or glycine must be avoided as they will compete with the target

molecule for reaction with the isothiocyanate group, thereby reducing the labeling efficiency.[1]
[2][3]

Recommended Buffers:

- Sodium Bicarbonate Buffer (0.1 M)
- Sodium Carbonate-Bicarbonate Buffer (0.1 - 0.2 M)[4]
- Phosphate-Buffered Saline (PBS) with pH adjustment

Critical Parameters:

Parameter	Recommended Range	Notes
pH	8.5 - 9.5	Optimal for ensuring primary amines are deprotonated and available for reaction. A pH below 8.0 will significantly reduce labeling efficiency.[1]
Buffer Type	Amine-free buffers	Carbonate or bicarbonate buffers are highly recommended. Avoid Tris, glycine, or other buffers with primary or secondary amines. [1][2][3]
Temperature	Room Temperature (20-25°C)	Incubation at room temperature is generally sufficient for the reaction to proceed to completion.
Reaction Time	1 - 2 hours	Longer incubation times do not typically increase the degree of labeling and may lead to protein degradation.

Experimental Protocols

Protocol 1: General Protein Labeling with NIR-797-Isothiocyanate

This protocol provides a general procedure for labeling proteins with **NIR-797-isothiocyanate**. It is recommended to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling.

Materials:

- Protein to be labeled (in an amine-free buffer)
- **NIR-797-isothiocyanate**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 9.0
- Size-exclusion chromatography column (e.g., Sephadex G-25)[1]
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Protein Preparation:
 - Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-10 mg/mL.[1]
 - If the protein is in a buffer containing amines, it must be dialyzed against PBS (pH 7.4) overnight, and then the buffer exchanged to the sodium bicarbonate buffer.[2]
- Dye Preparation:
 - Immediately before use, dissolve the **NIR-797-isothiocyanate** in anhydrous DMSO to a concentration of 10 mg/mL.[2] This stock solution should be prepared fresh for each labeling reaction.

- Conjugation Reaction:
 - While gently stirring the protein solution, slowly add the calculated amount of the **NIR-797-isothiocyanate** DMSO solution. A starting point for optimization is a 10-20 fold molar excess of dye to protein.
 - Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
 - Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring.[\[5\]](#)
- Purification:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[\[1\]](#)
 - The first colored fraction to elute will be the labeled protein. The free dye will elute later.
 - Collect the fractions containing the labeled protein.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~797 nm (for NIR-797 dye).
 - Calculate the protein concentration and the dye concentration using their respective extinction coefficients.
 - The DOL is the molar ratio of the dye to the protein.

Protocol 2: Antibody Labeling with NIR-797-Isothiocyanate

This protocol is specifically tailored for the labeling of antibodies.

Materials:

- Purified antibody (1-2 mg/mL)[\[4\]](#)

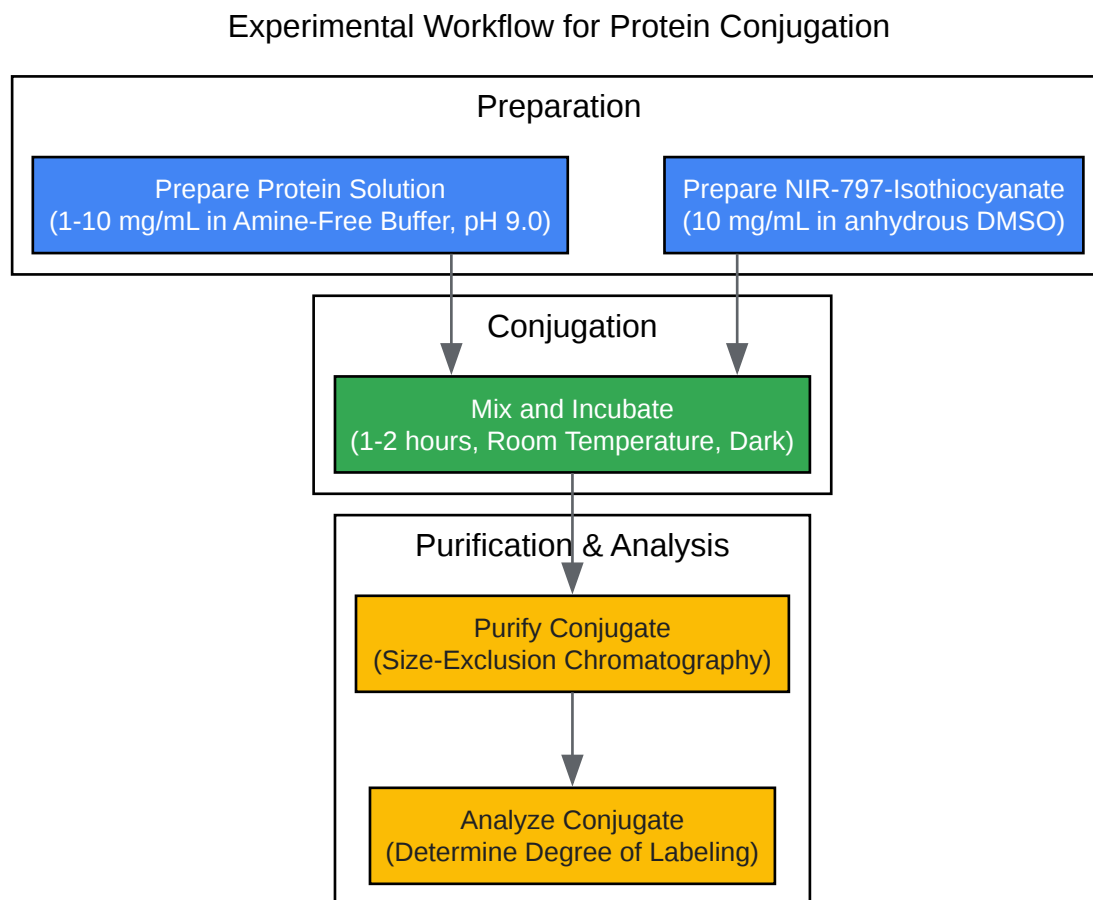
- **NIR-797-isothiocyanate**
- Anhydrous DMSO
- 0.2 M Sodium carbonate-bicarbonate buffer, pH 9.0[4]
- PBS, pH 7.2-7.4
- Sephadex G-25 column[4]

Procedure:

- Antibody Preparation:
 - Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange into the 0.2 M sodium carbonate-bicarbonate buffer (pH 9.0).[4]
- Dye Preparation:
 - Prepare a fresh 5 mg/mL solution of **NIR-797-isothiocyanate** in anhydrous DMSO.[4]
- Conjugation Reaction:
 - Slowly add the **NIR-797-isothiocyanate** solution to the antibody solution while gently stirring.
 - Incubate for 1 hour at room temperature in the dark.
- Purification:
 - Purify the conjugate using a Sephadex G-25 column as described in the general protein labeling protocol.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To aid in the conceptualization of the experimental process and the application of the final product, the following diagrams have been generated.

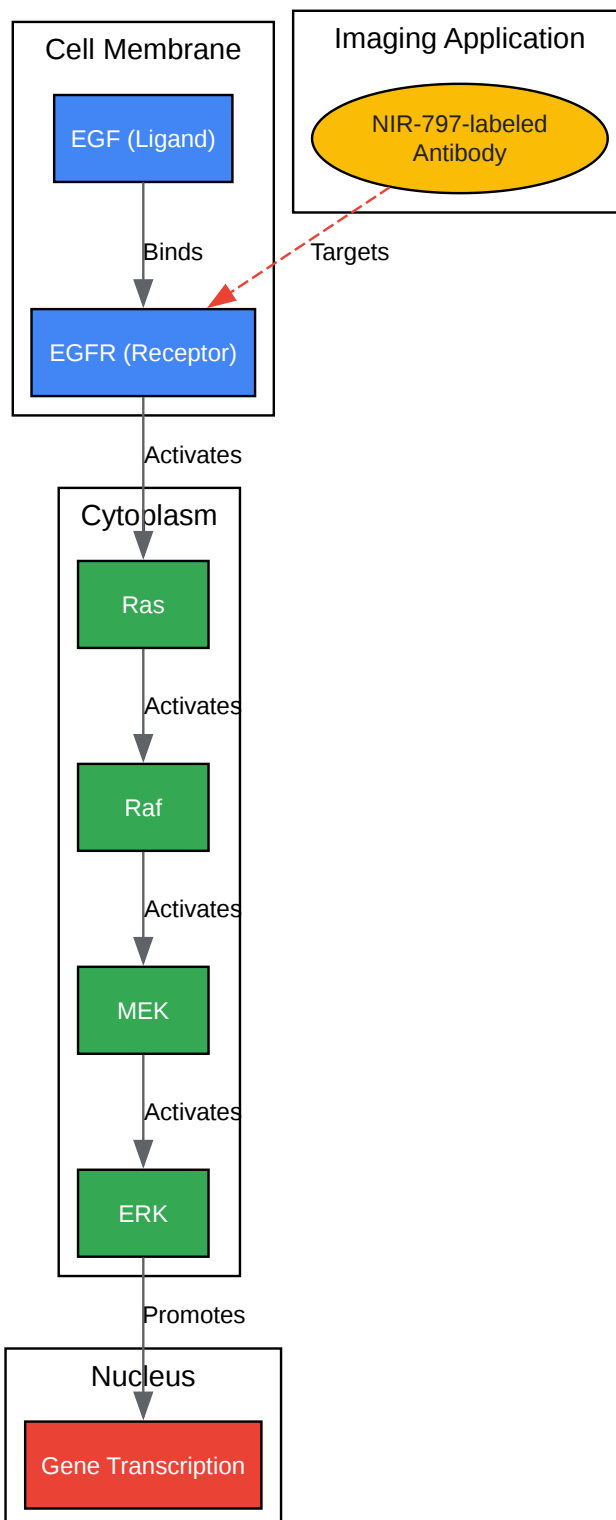


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Caption: Workflow for **NIR-797-isothiocyanate** protein conjugation.

NIR-797-isothiocyanate labeled antibodies are frequently used to visualize and track specific cellular targets in cancer research. A common target is the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.[6][7][8][9]

Simplified EGFR Signaling Pathway

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Caption: EGFR signaling and imaging with a NIR-797-labeled antibody.

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